Ammonium tetrachlorocuprate(II) dihydrate

Description

Significance of Ammonium (B1175870) Tetrachlorocuprate(II) Dihydrate in Coordination Chemistry

The significance of ammonium tetrachlorocuprate(II) dihydrate in coordination chemistry is multifaceted. It is a prime example of a coordination complex that is readily synthesized and exhibits interesting structural and physical properties. libretexts.org The compound is instrumental in demonstrating fundamental concepts of coordination chemistry, such as ligand field theory, the Jahn-Teller effect, and the influence of counter-ions on the geometry of the complex anion. nih.govmdpi.com

One of the most notable features of tetrachlorocuprate(II) complexes is their thermochromism, the ability to change color with temperature. This phenomenon is attributed to a change in the coordination geometry of the [CuCl₄]²⁻ anion, which can reversibly transition between a distorted square-planar and a distorted tetrahedral geometry. nih.govsemanticscholar.org This property makes these compounds excellent models for studying the subtle energetic balance that dictates coordination geometry in transition metal complexes.

Furthermore, this compound is utilized as a precursor in the synthesis of other copper-containing compounds and materials. samaterials.com Its utility extends to materials science, where it has been investigated for its magnetic properties and potential applications in the development of molecular magnets. acs.orgbohrium.com

Historical Context of Tetrachlorocuprate(II) Compounds

The study of coordination compounds, including tetrachlorocuprate(II) complexes, has a rich history that dates back to the late 19th and early 20th centuries. The foundational work in this field was laid by chemists such as Sophus Mads Jørgensen and Alfred Werner, who proposed competing theories to explain the structure and bonding in these complex inorganic compounds. libretexts.orgmdpi.combritannica.comwordpress.comresearchgate.net

Jørgensen's chain theory was the prevailing explanation until Werner proposed his revolutionary coordination theory in 1893. libretexts.orgwordpress.com Werner's theory, which introduced the concepts of primary (ionic) and secondary (coordination) valencies, correctly predicted the octahedral and square planar geometries of many coordination complexes and explained the existence of isomers. libretexts.orgbritannica.com His work earned him the Nobel Prize in Chemistry in 1913 and laid the groundwork for modern coordination chemistry.

Early structural studies on tetrachlorocuprate(II) salts, including the potassium and ammonium derivatives, were conducted in the early 20th century using X-ray diffraction techniques. These studies were crucial in confirming the geometries of the [CuCl₄]²⁻ anion and understanding the packing of the ions in the crystal lattice. The thermochromic properties of some tetrachlorocuprate(II) compounds were also observed and investigated during this period, sparking further interest in their unique behavior.

Overview of Academic Research Trajectories for this compound

Academic research on this compound has followed several distinct trajectories, building upon the foundational knowledge of coordination chemistry.

A significant area of research has been the detailed characterization of its crystal structure. High-precision techniques such as neutron diffraction have been employed to elucidate the exact positions of the atoms, including the hydrogen atoms of the ammonium ions and water molecules. These studies have revealed disorder in the orientation of the ammonium ions within the crystal lattice.

Another major research focus has been the investigation of the compound's physical properties, particularly its magnetic and spectroscopic characteristics. Electron Paramagnetic Resonance (EPR) spectroscopy has been a valuable tool for probing the electronic structure of the copper(II) ion and the geometry of the [CuCl₄]²⁻ complex. nih.govresearchgate.netrsc.orgresearchgate.net Magnetic susceptibility measurements have provided insights into the magnetic interactions between the copper centers in the solid state. bohrium.com

The thermochromic behavior of tetrachlorocuprate(II) complexes has remained a persistent area of interest. Research in this area aims to understand the thermodynamic and kinetic factors that govern the geometric change of the [CuCl₄]²⁻ anion. nih.govsemanticscholar.org This has involved a combination of experimental techniques, including differential scanning calorimetry (DSC), variable-temperature spectroscopy, and theoretical calculations.

Finally, synthetic chemists have explored the use of this compound as a starting material for the preparation of novel materials. This includes the synthesis of hybrid organic-inorganic perovskite-like structures and other coordination polymers with potentially interesting electronic or magnetic properties. mdpi.com

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | (NH₄)₂CuCl₄·2H₂O |

| Molecular Weight | 277.47 g/mol scbt.com |

| Appearance | Blue crystalline solid americanelements.com |

| Density | 1.993 g/cm³ americanelements.com |

| Melting Point | 110 °C (decomposes) americanelements.com |

| Solubility in Water | Soluble |

Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₂/mnm |

| Lattice Constants | a = b = 7.5991 Å, c = 7.9661 Å |

| Coordination Geometry | Distorted Octahedral (around Cu²⁺) |

Properties

IUPAC Name |

diazanium;tetrachlorocopper(2-);dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDTWKBBWCWNN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuH12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10060-13-6 | |

| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for Ammonium Tetrachlorocuprate Ii Dihydrate

Laboratory Synthesis of Ammonium (B1175870) Tetrachlorocuprate(II) Dihydrate from Aqueous Solutions

The laboratory-scale synthesis of ammonium tetrachlorocuprate(II) dihydrate is commonly achieved by reacting copper(II) chloride and ammonium chloride in an aqueous solution. reddit.comimgur.com The general procedure involves dissolving the two salts in water, which results in the formation of the tetrachlorocuprate(II) complex ion, [CuCl₄]²⁻. The dihydrate salt then crystallizes from the solution upon cooling or by slow evaporation of the solvent. imgur.com

The successful crystallization of pure this compound is highly dependent on the precise control of several key reaction parameters, including molar ratios of reactants, pH of the solution, and temperature.

The stoichiometry of the reactants is a critical factor in the synthesis. The formation of the tetrachlorocuprate(II) anion requires a 1:2 molar ratio of copper(II) chloride to ammonium chloride. google.com Deviating from this ratio can lead to the crystallization of other species or an incomplete reaction. A typical laboratory preparation might involve dissolving copper(II) chloride and ammonium chloride in appropriate amounts to achieve this molar ratio before initiating crystallization. reddit.com

| Compound | Mass (g) | Molar Mass (g/mol) | Moles | Molar Ratio |

|---|---|---|---|---|

| Copper(II) Chloride (CuCl₂) | 5.00 | 134.45 | 0.0372 | 1 |

| Ammonium Chloride (NH₄Cl) | 3.14 | 53.49 | 0.0587 | ~1.6 |

Note: The example data is derived from a synthesis description. reddit.com While close, achieving an exact 1:2 ratio is optimal for maximizing product yield and purity.

Maintaining an appropriate pH is crucial to prevent the formation of unwanted byproducts. Specifically, if the pH of the solution rises above 5.0, there is a risk of precipitating water-insoluble copper(II) hydroxochlorides or copper(II) hydroxide (B78521), which would contaminate the desired product. google.com Therefore, the synthesis is typically carried out in a neutral to acidic medium, with an optimal pH range between 0.0 and 5.0, to ensure the stability of the tetrachlorocuprate(II) complex and the purity of the resulting crystals. google.com

Temperature plays a dual role in the synthesis process. Initially, heating the aqueous solution can help to facilitate the dissolution of the reactant salts and promote the formation of the complex ion. google.com However, for crystallization, the temperature must be carefully controlled. The product is typically crystallized at temperatures ranging from -5 to 30°C. google.com Cooling the solution reduces the solubility of the this compound, leading to the formation of crystals that can then be separated from the solution.

An alternative to crystallization by cooling is the slow evaporation method. reddit.comimgur.com In this technique, a prepared aqueous solution containing copper(II) chloride and ammonium chloride in the correct stoichiometry is left undisturbed in an open container, allowing the solvent (water) to evaporate slowly over time. reddit.comimgur.com As the solvent evaporates, the concentration of the solute increases, eventually reaching the point of supersaturation and inducing the formation of well-defined crystals. reddit.com This method is particularly useful for growing larger, higher-quality single crystals for research purposes, such as X-ray crystallography. researchgate.net

Controlled Reaction Conditions for this compound Crystallization

Industrial Production of this compound from Waste Streams

On an industrial scale, this compound can be produced economically by utilizing toxic waste from the radio and electronic industry, specifically spent solutions from the etching of printed circuit boards (PCBs). google.com These waste streams are often rich in copper(II) chloride and ammonium salts, which are the necessary precursors for the synthesis. google.com

The process involves adjusting the pH of the spent etching solution to a range of 0.0 to 5.0. google.com This pH adjustment is accomplished by adding either an ammonia (B1221849) solution (15-30 mass %) to acidic waste streams or a hydrochloric acid solution (15-40 mass %) to alkaline waste streams. google.com Once the pH is within the target range, the solution is cooled, causing the this compound to crystallize. The crystalline product is then separated from the solution, washed, and dried. google.com This method serves a dual purpose: it provides a cost-effective route for producing the chemical compound while also enabling the utilization and treatment of hazardous industrial waste. google.com

| Parameter | Specification | Rationale |

|---|---|---|

| Source Material | Spent PCB etching solutions containing copper(II) chloride and ammonium salts | Utilizes industrial waste as a low-cost source of reactants. google.com |

| pH Range | 0.0 - 5.0 | Prevents contamination with copper hydroxochlorides or hydroxide. google.com |

| pH Adjustment Reagents | Ammonia solution (15-30%) or Hydrochloric acid (15-40%) | Used to bring the waste stream into the optimal pH range for crystallization. google.com |

| Crystallization Temperature | -5 to 30 °C | Induces precipitation of the product from the solution. google.com |

Utilization of Spent Printed Circuit Board Etching Solutions

A significant and innovative method for the synthesis of this compound involves the repurposing of industrial waste, specifically spent etching solutions from the manufacturing of printed circuit boards (PCBs). google.com This approach utilizes the high concentration of copper(II) ions present in these waste streams. The spent etchants, which can be either alkaline copper-ammonia solutions or acidic copper-chloride solutions, serve as the primary source of copper for the synthesis. google.com

The core of the method involves a controlled crystallization process initiated by adjusting the pH of the spent solution to a specific range of 0.0 to 5.0. google.com This pH adjustment is critical; if the pH is above 5.0, the desired product may be contaminated with insoluble copper(II) hydroxochlorides or copper(II) hydroxide. google.com The adjustment is achieved by adding either hydrochloric acid (15-40% mass fraction) to alkaline spent solutions or an ammonia solution (15-30% mass fraction) to acidic spent solutions. google.com

Once the optimal pH is reached, the this compound precipitates as a crystalline solid from the aqueous solution. google.com This compound crystallizes well, forming a precipitate that settles readily without creating colloidal particles. google.com The solid product can then be efficiently separated from the solution using standard laboratory techniques such as filtration (under normal or reduced pressure) or centrifugation. google.com After separation, the crystals are washed and dried in the air to yield the final product. google.com

| Parameter | Specification | Purpose |

| Starting Material | Spent PCB etching solutions (alkaline or acidic) | Provides a source of copper(II) chloride, ammonium chloride, and ammonia. |

| pH Range | 0.0 - 5.0 | To ensure crystallization of the pure target compound and prevent precipitation of impurities like copper(II) hydroxide. |

| Reagents for pH Adjustment | 15-40% Hydrochloric Acid or 15-30% Ammonia Solution | To bring the reaction solution into the required pH range for crystallization. |

| Separation Method | Filtration or Centrifugation | To isolate the crystalline product from the mother liquor. |

Environmental and Economic Considerations in this compound Production

The synthesis of this compound from spent PCB etching solutions presents considerable environmental and economic advantages. google.com This process is a prime example of waste valorization, where a toxic industrial byproduct is converted into a useful chemical compound. google.com

Economic Benefits:

Reduced Material Costs: A primary economic advantage is the elimination of the need for pure copper(II) chloride as a reagent. google.com By utilizing the copper already present in the waste etchant, the method significantly lowers the raw material costs associated with conventional synthesis, which typically involves reacting purchased copper(II) chloride and ammonium chloride. google.com

Simplified Process: Compared to traditional methods that may require heating and concentrating solutions, this process can be carried out at ambient temperatures, reducing energy expenditure. google.com

Environmental Benefits:

Waste Utilization: The process provides a practical method for the utilization of toxic waste from the electronics industry. google.com Spent etching solutions contain high levels of copper and ammonia, which are environmental pollutants if not treated properly.

Emerging Synthetic Approaches for Analogous Compounds

Mechanochemical Synthesis in Tetrachlorocuprate(II) Chemistry

Mechanochemistry, or solid-state synthesis induced by mechanical energy (such as ball milling), is an emerging green chemistry approach that offers an alternative to traditional solvent-based methods. beilstein-journals.orgnih.govbeilstein-journals.org While a specific mechanochemical route for this compound is not widely documented, the principles have been successfully applied to the synthesis of analogous copper complexes, highlighting its potential. beilstein-journals.orgnih.govbeilstein-journals.org

Mechanochemical synthesis involves milling the solid reactants together, sometimes with a small amount of liquid (liquid-assisted grinding or LAG), to initiate a chemical reaction. nih.gov This technique offers several advantages:

Solvent-Free: It dramatically reduces or eliminates the need for bulk solvents, preventing the generation of solvent waste. beilstein-journals.orgnih.gov

High Efficiency: Reactions can be faster and more atom-economical than solution-phase syntheses. beilstein-journals.org

Novel Products: It can sometimes yield products or crystalline phases that are inaccessible through conventional solution routes.

For example, mechanochemical methods have been developed for the direct synthesis of copper(I)-N-heterocyclic carbene (NHC) complexes by milling a ligand precursor with a copper salt and a base. beilstein-journals.orgnih.gov This approach avoids the use of intermediate silver complexes and the associated metallic waste, representing a greener synthetic pathway. beilstein-journals.orgnih.gov The application of these solvent-free, solid-state techniques to produce tetrachlorocuprate(II) salts could offer a more sustainable manufacturing process in the future.

| Feature | Description |

| Technique | Mechanical activation of solid reactants (e.g., in a ball mill). |

| Key Advantage | Avoidance or significant reduction of solvent use. |

| Potential Benefits | Reduced chemical waste, improved reaction efficiency, lower energy consumption. |

| Relevance | Applied to synthesize analogous copper(I) complexes, suggesting potential for copper(II) halo-complexes. beilstein-journals.orgnih.gov |

Anhydrous Preparations of Related Ammonium Halogenides

The synthesis of anhydrous tetrachlorocuprate(II) salts often requires the exclusion of water to prevent the formation of hydrates. While the subject compound is a dihydrate, analogous anhydrous compounds are typically prepared using non-aqueous solvents. For instance, the synthesis of bis(tetrabutylammonium) tetrachlorocuprate(II) is achieved by reacting copper(II) chloride and tetrabutylammonium (B224687) chloride in ethanol. nih.gov The resulting dark red powder is an anhydrous complex, demonstrating a common strategy for preparing salts with organic cations where water of crystallization is not incorporated. nih.gov

Another relevant concept in anhydrous synthesis involves the use of ammonium chloride to prepare anhydrous metal chlorides from their hydrated forms or from the metal itself. sciencemadness.org Heating hydrated metal chlorides often leads to decomposition and the formation of hydroxides or oxides. However, reacting a metal with ammonium chloride can produce the anhydrous metal chloride, ammonia, and hydrogen gas, thereby avoiding the introduction of water into the system. sciencemadness.org This principle underscores the methods available to chemists for creating anhydrous halide compounds when the presence of water is undesirable.

Crystallographic and Structural Investigations of Ammonium Tetrachlorocuprate Ii Dihydrate

Single Crystal X-ray Diffraction Studies of Ammonium (B1175870) Tetrachlorocuprate(II) Dihydrate

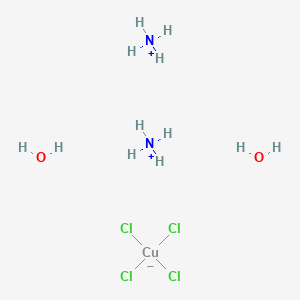

Single-crystal X-ray diffraction (XRD) studies have been instrumental in determining the fundamental crystal structure of ammonium tetrachlorocuprate(II) dihydrate, ((NH₄)₂CuCl₄·2H₂O). carleton.edu These analyses confirm that the compound crystallizes in the tetragonal system. researchgate.netiaea.org The space group has been identified as P4₂/mnm. iaea.org Investigations using single-crystal XRD have established the unit cell parameters and the arrangement of atoms within the crystal lattice. researchgate.netiaea.org The copper(II) ion is found in a distorted octahedral coordination environment, comprised of four chloride ions and two water molecules. This coordination sphere is more accurately represented as [CuCl₄(H₂O)₂]²⁻. reddit.com

Table 1: Crystallographic Data from Single Crystal Diffraction Studies

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Tetragonal | researchgate.netiaea.org |

| Space Group | P4₂/mnm | iaea.org |

| Unit Cell Dimension 'a' | 7.5991 Å | researchgate.net |

| Unit Cell Dimension 'c' | 7.9661 Å | researchgate.net |

| Unit Cell Angles (α, β, γ) | 90° | researchgate.net |

Powder X-ray Diffraction Analysis of this compound

Powder X-ray diffraction (PXRD) analysis serves as a complementary technique to single-crystal studies, confirming the phase purity and crystal structure of polycrystalline samples of this compound. Studies employing PXRD have consistently verified the tetragonal structure of the compound at room temperature. researchgate.netiaea.org For instance, a study using a diffractometer with a Cu-Kα radiation source confirmed the tetragonal lattice, yielding lattice constants of a = b = 7.5991 Å and c = 7.9661 Å, which are in excellent agreement with single-crystal data. researchgate.net PXRD is also valuable for studying structural changes and phase transitions at different temperatures. researchgate.netresearchgate.net

Neutron Diffraction Studies on this compound and Ammonium Ion Disorder

High-precision, three-dimensional single-crystal neutron diffraction has provided deeper insights into the structure of (NH₄)₂CuCl₄·2H₂O, particularly concerning the positions of hydrogen atoms, which are not easily located by X-ray diffraction. iaea.orgiucr.org A key study yielded a final R index on F of 0.023, indicating a highly accurate refinement. iaea.orgiucr.org

A significant finding from these neutron diffraction experiments is the orientational disorder of the ammonium (NH₄⁺) ions at room temperature. iaea.orgiucr.orgias.ac.in The ammonium ions are disordered between two distinct tetrahedral configurations with unequal occupancies of 0.64 and 0.36. iaea.orgiucr.org

In the more favorably occupied orientation (64%), the NH₄⁺ ion is hydrogen-bonded to four Cl(1) atoms. iaea.orgiucr.org

In the less common orientation (36%), it is bonded to four Cl(2) atoms. iaea.orgiucr.org

This dynamic disorder of the NH₄⁺ groups helps to explain certain observations in X-ray data. In contrast to the ammonium ions, the hydrogen atoms of the water molecules were found to be ordered, showing no signs of disorder. iaea.orgiucr.org

Coordination Geometry of the [CuCl₄]²⁻ Anion in this compound

In the solid-state crystal structure of this compound, the copper(II) center is not a simple, isolated tetrachlorocuprate(II) anion. Instead, it forms a six-coordinate complex, [CuCl₄(H₂O)₂]²⁻, where the two water molecules are directly bonded to the copper ion. iaea.orgiucr.org This results in a distorted octahedral geometry. The distortion is significant, with two long Cu-Cl bonds and four shorter bonds in a plane. Specifically, the coordination sphere consists of two H₂O molecules at a distance of 1.954 Å, two Cl(2) atoms at 2.271 Å, and two Cl(1) atoms at a much longer distance of 2.971 Å. iaea.orgiucr.org This elongated octahedral structure is a classic example of a Jahn-Teller distortion, which is common for d⁹ copper(II) complexes. stackexchange.com

Table 2: Bond Lengths in the Copper(II) Coordination Sphere

| Bond | Bond Length (Å) | Source |

|---|---|---|

| Cu—O(H₂O) | 1.954 | iaea.orgiucr.org |

| Cu—Cl(2) | 2.271 | iaea.orgiucr.org |

The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, is known for its structural flexibility and can adopt various geometries depending on the counter-ion and crystal packing forces. researchgate.netstackexchange.com In the presence of large cations, such as cesium (Cs⁺), the anion commonly crystallizes in a distorted or "squashed" tetrahedral geometry. stackexchange.comrsc.org However, in the case of this compound, the coordination of the water molecules to the copper center precludes the formation of a tetrahedral geometry in the solid state. iaea.orgiucr.org

The geometry in (NH₄)₂CuCl₄·2H₂O can be described as a tetragonally elongated octahedron. The arrangement of the two water molecules and the two closer Cl(2) atoms around the copper ion forms a roughly square-planar configuration. iaea.orgiucr.org The two remaining Cl(1) atoms are located at much greater distances in the axial positions, completing the distorted octahedron. iaea.orgiucr.org This type of geometry is prevalent for transition metal complexes with a d⁹ electron configuration like Cu(II), where the Jahn-Teller effect leads to a reduction in symmetry from a perfect octahedron. stackexchange.comstackexchange.com While other tetrachlorocuprate salts can exhibit geometries that are intermediate between tetrahedral and square planar, the dihydrate features a distinct, water-coordinated structure. scirp.org

Hydrogen Bonding Networks and Intermolecular Interactions in this compound Crystals

Neutron diffraction has been essential for accurately mapping the extensive hydrogen bonding network within the crystal structure of (NH₄)₂CuCl₄·2H₂O. iaea.orgiucr.org The water molecules and the ammonium cations act as hydrogen bond donors, with the chloride ions serving as acceptors. nih.gov

The trigonally coordinated water molecule forms two equivalent, bent hydrogen bonds to the Cl(1) ions of neighboring copper octahedra. iaea.orgiucr.org The parameters for this interaction have been precisely determined. iaea.orgiucr.org

Table 3: Hydrogen Bond Parameters

| Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Source |

|---|---|---|---|

| O—H···Cl(1) | 2.186 | 4.75 | iaea.orgiucr.org |

| N—H···Cl(1) (Major Occupancy) | -- | 3.40 | iaea.org |

O-H···Cl and O-H···O Interactions

A high-precision neutron diffraction study has provided detailed insight into the hydrogen bonding involving the water molecules in the this compound lattice. iucr.orgiaea.org The water molecule is trigonally coordinated and establishes two equivalent, bent O-H···Cl(1) hydrogen bonds with chloride ions from neighboring copper-centered octahedra. iucr.orgiaea.org No O-H···O interactions are observed in the structure. iucr.orgiaea.org

The key geometric parameters of this interaction have been precisely determined. The O-H distance within the water molecule is 0.965 Å, and the H-O-H bond angle is 108.96°. iaea.org The hydrogen bond is characterized by an H···Cl(1) distance of 2.186 Å. iaea.org

| Interaction | Atom 1 | Atom 2 | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|---|

| O-H Bond | O | H | 0.965 | - | iaea.org |

| H···Cl Hydrogen Bond | H | Cl(1) | 2.186 | - | iaea.org |

| H-O-H Angle | H | O-H | - | 108.96 | iaea.org |

π···π Stacking and C-H···π Interactions in Related Compounds

While absent in the inorganic this compound, π···π stacking and C-H···π interactions are defining structural features in related hybrid materials containing aromatic organic cations. researchgate.netresearchgate.net These noncovalent interactions are fundamental to the assembly and stabilization of their supramolecular architectures.

For example, in the crystal structure of 4-nitrobenzyl-4-aminopyridinium tetrachlorocuprate(II), O···π, C–H···π, and π···π stacking interactions are all observed. researchgate.net In other complex structures, π-π stacking can occur with centroid-to-centroid distances of approximately 3.7 Å, while C-H···π interactions are observed at distances around 2.76 Å. researchgate.net These interactions are primarily driven by a combination of electrostatic and dispersion forces and are critical in dictating the packing of molecules in the solid state. nih.govnih.gov The interplay of these forces, along with conventional hydrogen bonds, leads to the formation of complex three-dimensional networks. mdpi.com

Lattice Dynamics and Ammonium Ion Orientational Behavior

The lattice dynamics of this compound are intrinsically linked to the orientational behavior of the ammonium (NH₄⁺) ions. iucr.orgiaea.org The motion and orientation of these ions, mediated by the hydrogen bonding network, can influence structural phase transitions. iucr.org Studies on this compound have reported the existence of two phase transitions, one discontinuous at 240 K and another continuous one between 77 K and 5 K. iucr.org These transitions are thought to be related to the ordering of the water molecule's hydrogen atoms, while the hydrogen atoms of the ammonium ion remain unchanged. iucr.org

Disorder of Ammonium Ions in this compound

A key structural feature of this compound is the orientational disorder of the ammonium ions. iucr.org Neutron diffraction studies have revealed that the NH₄⁺ ion is not fixed in a single orientation but exists in two distinct, energetically comparable tetrahedral configurations. iucr.orgiaea.org

The eight chloride atoms surrounding the ammonium ion form a distorted cube, providing two possible tetrahedral sites for hydrogen bonding. iucr.org The disorder is observed between these two sites, with unequal occupancies. The more favorable orientation, with an occupancy of 0.64, involves the ammonium ion forming hydrogen bonds to the four Cl(1) atoms. iucr.orgiaea.org The second orientation, with an occupancy of 0.36, has the ammonium ion bonded to the four Cl(2) atoms. iucr.orgiaea.org

| Parameter | Orientation 1 (Major) | Orientation 2 (Minor) | Reference |

|---|---|---|---|

| Occupancy | 0.64 | 0.36 | iucr.orgiaea.org |

| Bonding Atoms | Cl(1) | Cl(2) | iucr.org |

| N···Cl Distance (Å) | 3.357 | 3.370 | iaea.org |

| N-H Distance (Å) | 1.011 | 1.021 | iaea.org |

Quasi-One-Dimensional Ammonium Network Characteristics

The ammonium ions and their surrounding chloride ions form a complex, three-dimensional hydrogen-bonding network within the tetragonal crystal structure (space group P4₂/mnm). iucr.orgiaea.org Each ammonium ion is situated within a distorted cube formed by eight chloride atoms, allowing for the disordered hydrogen bonding described previously. iucr.org While this creates an intricate network of interactions that propagates throughout the lattice, available crystallographic data does not characterize this network as having quasi-one-dimensional properties. iucr.orgiaea.org The structure is more accurately described as a layered arrangement of [CuCl₄]²⁻ anions with the ammonium cations and water molecules situated between these layers.

Influence of Deuteration on Ammonium Ion Motion

The substitution of hydrogen with deuterium (B1214612) in ammonium-containing compounds can have a significant impact on the dynamics of the ammonium ion and, consequently, on structural phase transitions. znaturforsch.com This "isotope effect" is particularly pronounced when quantum effects in the reorientational motion of the ions are significant. znaturforsch.com In many ammonium compounds, deuteration leads to a remarkable increase in the phase transition temperature (Tc). znaturforsch.com

While specific studies on the deuteration of this compound are not detailed in the provided sources, research on related compounds provides valuable insights. For example, in ammonium hexaaquacopper(II) sulfate, another copper-ammonium complex, deuteration has a profound effect on the Jahn-Teller distortion. nih.gov Studies on this related salt show that the crystal structure changes abruptly from that of the pure hydrogenous salt to that of the fully deuterated salt at approximately 50% deuteration. nih.gov Such changes are linked to the influence of deuteration on hydrogen-bonding distances, which in turn triggers structural modifications. nih.gov This highlights the sensitivity of the crystal lattice and ion dynamics to isotopic substitution in these materials.

Structural Relationships to Perovskite Materials

The crystal structure of this compound has been determined to be tetragonal. researchgate.netiaea.orgresearchgate.net The unit cell parameters are reported as a = b = 7.5991 Å and c = 7.9661 Å, with all angles being 90°. researchgate.net The structure consists of [CuCl₄]²⁻ anions, ammonium (NH₄⁺) cations, and water molecules.

The coordination environment around the central copper(II) ion is described as a flattened octahedron. researchgate.net This geometry arises from the coordination of four chloride ions and two water molecules. The shortest interatomic distance within this coordination sphere is between the copper and oxygen atoms (O–Cu–O). researchgate.net The Cu-Cl bond lengths have been noted to be approximately 2.30 Å.

While not a classic perovskite, which has a general formula of ABX₃ and a three-dimensional network of corner-sharing octahedra, this compound can be considered in the broader context of perovskite-related structures, specifically layered perovskites. Layered perovskites, such as the Ruddlesden-Popper (A₂BX₄) or Dion-Jacobson (ABX₄) phases, consist of two-dimensional layers of corner-sharing octahedra separated by cations. bohrium.comnih.gov In the case of (NH₄)₂CuCl₄·2H₂O, the [CuCl₄(H₂O)₂]²⁻ units form layers, with the ammonium cations situated between these layers. This layered arrangement is a key feature that invites comparison with perovskite-like materials.

The Jahn-Teller effect, characteristic of d⁹ copper(II) ions, leads to a distortion of the coordination octahedra, which is a common feature in copper-based perovskite-like materials. researchgate.net This distortion is evident in the flattened octahedral geometry around the copper ion in this compound. The flexibility of the [CuCl₄]²⁻ anion's structure is influenced by the size of the counter-cation. stackexchange.com For instance, with a smaller cation like ammonium, a square-planar coordination can be favored, leading to a structure with tetragonally distorted octahedra. stackexchange.com

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Tetragonal |

| a=b (Å) | 7.5991 |

| c (Å) | 7.9661 |

| α=β=γ (°) | 90 |

| Cu-Cl Bond Length (Å) | ~2.30 |

| Coordination Geometry | Flattened Octahedron |

Interlayer Spacing and Dimensionality in Layered Tetrachlorocuprate(II) Structures

The layered structure of A₂CuCl₄ compounds, where 'A' is a monovalent cation, is characterized by the separation between the layers of [CuCl₄]²⁻ units. This interlayer spacing is significantly influenced by the size and nature of the 'A' cation. The dimensionality of these structures, whether they behave as true two-dimensional systems, is also tied to the interlayer interactions.

In compounds with larger organic cations, the interlayer spacing can be substantial, leading to a greater degree of two-dimensionality in their physical properties, such as magnetism. st-andrews.ac.uk For example, in a series of hybrid copper(II) chloride layered perovskites, the inter-layer Cu-Cu distance varies significantly with the organic cation. st-andrews.ac.uk

The size of the cation directly impacts the interlayer distances. For instance, replacing the ammonium ion with larger rubidium ions in analogous compounds leads to increased interlayer distances. Similarly, various alkylammonium salts of tetrachlorocuprate(II) form layered structures with variable interlayer spacing that is dictated by the size of the alkylammonium cation.

While a precise value for the interlayer spacing in this compound is not explicitly detailed in the provided search results, a comparative analysis of related compounds highlights the role of the cation in determining this structural parameter. The data in the table below illustrates how the interlayer Cu-Cu distance changes with different organic cations in related A₂CuCl₄ and ACuCl₄ layered structures.

Table 2: Comparison of Interlayer Cu-Cu Distances in Various Layered Tetrachlorocuprate(II) Compounds

| Compound | Cation | Interlayer Cu-Cu Distance (Å) |

| (m-PdH₂)CuCl₄ | protonated m-phenylenediamine | 9.425 |

| (3-AbaH)₂CuCl₄ | protonated 3-aminobenzoic acid | 16.789 |

| (4-AbaH)₂CuCl₄ | protonated 4-aminobenzoic acid | 18.841 |

Spectroscopic Characterization Techniques for Ammonium Tetrachlorocuprate Ii Dihydrate

Infrared (IR) Spectroscopy of Ammonium (B1175870) Tetrachlorocuprate(II) Dihydrate

Infrared spectroscopy is a powerful tool for probing the vibrational modes of molecules and ions within a crystal lattice. In the case of ammonium tetrachlorocuprate(II) dihydrate, IR studies provide significant insights into the behavior of the ammonium (NH₄⁺) cation, the geometry of the tetrachlorocuprate(II) anion, and the interactions between them.

The bending vibrations of the ammonium ion in this compound are key indicators of its local environment. The infrared spectrum at liquid-nitrogen temperature reveals distinct bands corresponding to these modes. ustc.edu.cn A doublet assigned to the ν₂ bending mode is observed with peaks at 1674 cm⁻¹ (as a shoulder) and 1671 cm⁻¹. ustc.edu.cn The ν₄ bending fundamental appears as an intense absorption band at approximately 1410 cm⁻¹. ustc.edu.cn The presence and characteristics of these bands are crucial for understanding the symmetry and bonding of the NH₄⁺ ion within the crystal structure.

Table 1: NH₄⁺ Bending Modes in this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| ν₂ (doublet) | 1674 (shoulder), 1671 |

| ν₄ | ~1410 |

Cu-Cl Stretching Vibrations in Far-IR Region

The far-infrared region of the spectrum provides information about the heavier atoms and lower-energy vibrations, such as the stretching modes of the copper-chlorine (Cu-Cl) bonds in the [CuCl₄]²⁻ anion. Polarised far-infrared reflectance spectra of single crystals of this compound have been recorded in the 40–400 cm⁻¹ range. rsc.org This analysis allowed for the observation and assignment of most of the predicted vibrational bands for the distorted octahedral aquochlorocuprate(II) anion. rsc.org Notably, a band observed at approximately 180 cm⁻¹ is assigned predominantly to the stretching mode of the 'long' Cu–Cl bond. rsc.org

To simplify the complex vibrational spectra and study the ammonium ion in detail, isotopic substitution is employed. By introducing a small percentage of deuterium (B1214612), isolated NH₃D⁺ ions are formed within the crystal lattice. The infrared spectra of these isotopically isolated ions in polycrystalline this compound have been recorded at both room and liquid-nitrogen temperatures. ustc.edu.cnrsc.org

In this compound, the ammonium ions are located at sites of S₄ symmetry. ustc.edu.cnrsc.org For such a site symmetry, the N-D stretching mode (ν₁) of the NH₃D⁺ ion is expected to be a singlet. ustc.edu.cnrsc.org However, the experimental spectrum reveals a doublet, which indicates the presence of two non-equivalent orientations of the ammonium ion within the crystal structure. ustc.edu.cnrsc.org This finding is a crucial insight into the disorder of the NH₄⁺ ions in the lattice. rsc.org

Table 2: N-D Stretching Frequencies of NH₃D⁺ in this compound

| Temperature | Wavenumber (cm⁻¹) |

| Room Temperature | 2315, 2307 |

| Liquid-Nitrogen Temperature | 2297, 2289 |

Combination Modes and Ammonium Ion Librations

The infrared spectrum of undeuterated this compound also exhibits bands that are not fundamental vibrations but rather combinations of a fundamental mode and a librational (or torsional oscillation) mode of the ammonium ion. ustc.edu.cnrsc.org The presence of these combination bands is significant because it demonstrates that the ammonium ions are not freely rotating within the crystal lattice; instead, their rotation is restricted. ustc.edu.cnrsc.org

At liquid-nitrogen temperature, bands arising from the combination of the ν₂ bending mode and the ν₆ librational mode (ν₂ + ν₆) appear at 1997 cm⁻¹ and 1967 cm⁻¹. ustc.edu.cn Additionally, bands due to the combination of the ν₄ bending mode and the librational mode (ν₄ + ν₆) are observed around 1750 cm⁻¹. ustc.edu.cn

Table 3: Combination Bands in this compound

| Combination Mode | Wavenumber (cm⁻¹) |

| ν₂ + ν₆ | 1997, 1967 |

| ν₄ + ν₆ | ~1750 |

Raman Spectroscopy Studies of this compound

Raman spectroscopy, which detects vibrational modes based on changes in polarizability, is particularly effective for studying lattice vibrations and phase transitions in crystalline solids.

This compound is known to exhibit a broad specific heat anomaly between 120 K and 200 K, which is attributed to an order-disorder transition of the ammonium ions. acs.org Detailed laser Raman spectroscopy studies have been conducted to investigate this transition. acs.org

By comparing the Raman spectra at room temperature (300 K) and a low temperature (100 K), significant changes are observed. While the room-temperature spectrum is consistent with the D₄ₕ space group, new vibrational modes appear in the spectrum at 100 K. acs.org The emergence of these new modes implies a lowering of the crystal symmetry, and it has been shown that the low-temperature, ordered phase belongs to the D₂d space group. acs.org This transition is driven by the ordering of the ammonium ions, which are arranged in a quasi-one-dimensional network within the crystal. acs.org

Table 4: Raman Active Modes Observed at 100 K

| Symmetry | Wavenumber (cm⁻¹) |

| E | 66 |

| B₁ | 89 |

| B₂ | 100 |

| A₁ | 114 |

| E | 125 |

| E | 185 |

| E | 239 |

| A₁ | 288 |

| B₁ | 390 |

| A₁ | 412 |

| B₂ | 430 |

This table is based on data from a polarised laser Raman study and illustrates the modes present in the low-temperature ordered phase. acs.org The study of the temperature dependence of these Raman modes allows for the characterization of the order parameter associated with the phase transition. acs.org

Understanding Mechanisms of Low-Temperature Phase Transitions

This compound, (NH₄)₂CuCl₄·2H₂O, is known to undergo a ferroelastoelectric phase transition at a critical temperature (T_c) of 200.5 K. researchgate.net This transition is characterized as a continuous, order-disorder type. Experimental studies, particularly heat capacity measurements, have revealed a λ-type anomaly at this temperature, which is indicative of such a phase transition. The underlying mechanism is believed to be associated with the orientational ordering of the ammonium (NH₄⁺) groups within the crystal lattice. researchgate.net

Below the transition temperature, the crystal structure changes, leading to anomalous thermal, piezoelectric, dielectric, and elastic properties. researchgate.net The structural mechanism for the phase transition in similar tetrachlorocuprate compounds involves changes in the N–H⋯Cl hydrogen bonds, which are linked to the structural dynamics of the CuCl₄²⁻ anion. rsc.org The scattering of light on the resulting ferroelastoelectric domains can be observed just below the phase transition temperature. researchgate.net

UV-Vis Spectroscopy of this compound

The color of this compound arises from electronic transitions within the 3d orbitals of the Cu²⁺ ion, known as d-d transitions. The anionic complex around the Cu²⁺ ion takes the shape of a flattened octahedron or a square planar geometry. researchgate.netresearchgate.net This coordination environment lifts the degeneracy of the d-orbitals.

In a tetragonal field, the ground state for the d⁹ Cu²⁺ ion is ²B₁g. The absorption band observed in the visible region of the spectrum, typically between 400 nm and 640 nm, is due to the overlapping of promotions of the electron to higher energy d-orbitals. These correspond to the vertical transitions from the ²B₁g ground state to the ²B₂g and ²E_g excited states. researchgate.net Because d-d transitions are Laporte-forbidden (i.e., they involve no change in parity), they are characteristically weak, with low molar absorption coefficients (ε). libretexts.org

Table 1: Typical d-d Transitions for Tetrachlorocuprate(II) Complexes

| Transition | Approximate Wavelength Range (nm) |

| ²B₁g → ²A₁g | ~860 |

| ²B₁g → ²B₂g | 400 - 640 |

| ²B₁g → ²E_g | 400 - 640 |

Note: The exact positions of the absorption maxima can vary depending on the specific crystal structure and environment.

The electronic band gap energy of a material can be determined by analyzing its absorption edge in the UV-Vis spectrum. For this compound, the absorption edge in the ultraviolet range is assigned to ligand-to-metal charge transfer (LMCT) bands rather than d-d transitions. researchgate.net These charge transfer transitions, where an electron is excited from the chloride ligands to the copper metal center, are much more intense than d-d transitions. libretexts.org

The low-energy tail of this absorption edge is observed to follow the empirical Urbach's rule, which describes the exponential decay of the absorption coefficient near the band edge. researchgate.net By plotting the absorption data (for instance, (αhν)² versus photon energy hν, where α is the absorption coefficient), the optical band gap can be extrapolated. This analysis provides the energy difference between the top of the valence band and the bottom of the conduction band.

Nuclear Magnetic Resonance (NMR) Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy of this compound is significantly influenced by the paramagnetic nature of the Cu²⁺ ion. The single unpaired electron in the d⁹ configuration of Cu²⁺ creates a strong local magnetic field. This interaction leads to several characteristic effects in the NMR spectrum, which can be used to elucidate the paramagnetic behavior and probe the local structure.

The primary consequences of the paramagnetic center are:

Large Paramagnetic Shifts: The resonance frequencies (chemical shifts) of nuclei, particularly ¹H in the ammonium cations and water molecules, are shifted far outside the typical diamagnetic range. These shifts can be on the order of tens or even hundreds of ppm. nih.gov

Signal Broadening: The interaction with the unpaired electron provides an efficient mechanism for nuclear spin relaxation, causing a dramatic shortening of relaxation times (T₁ and T₂). This results in very broad NMR signals, which can make detection and assignment challenging. acs.org

Relaxation Time Analysis: The measurement of spin-lattice relaxation times (T₁ρ) can provide structural information. For instance, in similar hybrid perovskites containing the [CuCl₄]²⁻ anion, the relaxation times of nuclei closer to the paramagnetic Cu²⁺ ion are significantly shorter. This effect helps in understanding the spatial relationship between the different components of the crystal. rsc.org

Despite the challenges, advanced solid-state NMR techniques can be employed to obtain and interpret spectra from such paramagnetic compounds, providing valuable insight into the local environment around the copper center. nih.govrsc.org

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Confirmation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the oxidation state of elements within a compound. For this compound, XPS is used to unequivocally confirm that copper exists in the +2 oxidation state.

The confirmation is based on two key features in the high-resolution Cu 2p spectrum:

Binding Energy of the Main Peak: The Cu 2p₃/₂ peak for Cu(II) species is typically found at a binding energy between 933 eV and 936 eV. researchgate.net This is distinctly higher than the binding energy for Cu(I) or metallic Cu(0), which appear around 932.0-932.9 eV. researchgate.net

Presence of Shake-up Satellites: A definitive feature for the Cu²⁺ (d⁹) configuration is the presence of strong satellite peaks at higher binding energies relative to the main Cu 2p peaks. These "shake-up" satellites, which appear in the region of 941-946 eV, arise from a multi-electron excitation where a ligand-to-metal charge transfer occurs simultaneously with the photoemission process. thermofisher.com The absence of these prominent satellites is characteristic of Cu(I) or Cu(0) species. thermofisher.com

Table 2: Characteristic XPS Binding Energies for Copper Oxidation States

| Copper Species | Cu 2p₃/₂ Binding Energy (eV) | Shake-up Satellite Peaks |

| Cu(0) / Cu(I) | ~932.0 - 932.9 | Absent or very weak |

| Cu(II) | ~933.0 - 936.0 | Present and strong (~941-946 eV) |

Data compiled from multiple sources. researchgate.netthermofisher.com The exact binding energies can vary slightly based on the chemical environment and instrument calibration.

Thermal Behavior and Phase Transition Studies of Ammonium Tetrachlorocuprate Ii Dihydrate

Thermogravimetric Analysis (TGA) and Dehydration Mechanisms of Ammonium (B1175870) Tetrachlorocuprate(II) Dihydrate

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature. For hydrated salts like ammonium tetrachlorocuprate(II) dihydrate, TGA is instrumental in elucidating the dehydration and subsequent decomposition steps.

The initial stage in the thermal analysis of this compound involves the loss of its two water molecules of crystallization. This dehydration process is observed as a distinct step in the TGA curve. The theoretical mass loss corresponding to the removal of two water molecules is approximately 13.0%, based on the compound's molecular weight. Experimental TGA data for analogous compounds, such as dihydroxylammonium tetrachlorocuprate dihydrate, confirm that the initial mass loss corresponds precisely to the stoichiometric water content, a principle that applies here as well. researchgate.net This step confirms the dihydrate nature of the compound.

| Stage | Process | Theoretical Mass Loss (%) |

| 1 | Dehydration: (NH₄)₂CuCl₄·2H₂O → (NH₄)₂CuCl₄ + 2H₂O | ~13.0% |

| 2 | Decomposition of Anhydrous Salt | >13.0% |

This table presents the theoretical mass loss for the distinct stages of thermal decomposition.

Following the complete loss of water, the resulting anhydrous salt, ammonium tetrachlorocuprate(II), remains stable over a limited temperature range. Upon further heating, it undergoes decomposition. This second stage of mass loss is associated with the release of volatile products such as ammonia (B1221849) (NH₃) and hydrogen chloride (HCl) or chlorine (Cl₂). The decomposition of the anhydrous material proceeds through complex pathways, ultimately leading to the formation of a final residue, typically a copper oxide or chloride, depending on the atmospheric conditions of the experiment.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) of this compound

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to detect thermal events by measuring the heat flow to or from a sample as a function of temperature. These techniques are highly sensitive to phase transitions, melting, and decomposition.

DSC and DTA thermograms of this compound reveal several thermal anomalies. The most prominent endothermic peak corresponds to the dehydration process identified by TGA. In addition to dehydration, studies on analogous compounds, such as dihydroxylammonium tetrachlorocuprate dihydrate and methylammonium (B1206745) tetrachlorocuprate(II) dihydrate, show successive thermal anomalies at lower temperatures, which indicate the occurrence of multiple phase transitions. researchgate.netresearchgate.net For this compound, heat capacity measurements have revealed a λ-type anomaly, which is characteristic of a second-order phase transition. researchgate.net

A significant feature of the thermal behavior of this compound is an order-disorder phase transition associated with the ammonium ions. ias.ac.in Neutron diffraction studies have shown that the NH₄⁺ groups exhibit dynamic disorder at room temperature. Upon cooling, the system undergoes a transition to a more ordered state. This is observed as a broad specific heat anomaly between 120 K and 200 K. ias.ac.in This transition is attributed to the orientational ordering of the ammonium groups. researchgate.net The change in structure is confirmed by a lowering of the crystal symmetry; the room temperature space group D~ transitions to the lower temperature, fully ordered space group D3 2d below 100 K. ias.ac.in This type of transition, where the amplitudes of local atomic displacements persist above the transition temperature, is a clear signature of order-disorder behavior. aps.org

| Transition Type | Temperature Range | Associated Structural Change |

| Order-Disorder | 120 K - 200 K | Ordering of NH₄⁺ ions |

| Symmetry Change | Below 100 K | Space group D~ → D3 2d |

This table summarizes the key characteristics of the order-disorder phase transition in this compound.

While direct evidence for glass transitions in this compound is not prominently documented, studies on closely related compounds provide a basis for their possible existence. For instance, dihydroxylammonium tetrachlorocuprate dihydrate exhibits two glass transitions when cooled between –157.9 °C and –136.9 °C. researchgate.net A glass transition is a second-order transition in which a supercooled melt or amorphous solid reversibly transitions into a hard and relatively brittle state. In the context of (NH₄)₂CuCl₄·2H₂O, such a transition could arise from the "freezing" of the dynamic disorder of the ammonium ions or water molecules at very low temperatures, preventing the system from reaching a fully ordered crystalline state upon rapid cooling.

Investigation of Ferroelastic and Ferroelastoelectric Phase Transitions in this compound Single Crystals

This compound, (NH₄)₂CuCl₄·2H₂O, is a compound that exhibits a notable second-order phase transition at approximately 200.5 K (or 200 K in some studies). This transition is characterized as being both ferroelastic and ferroelastoelectric. In the high-temperature phase, the crystal possesses a tetragonal structure with the space group P4₂/mnm. Below the transition temperature, the symmetry is lowered.

The ferroelastoelectric nature of this phase transition is a key characteristic. The macroscopic order parameter for this transition is the h₃₆ component of the spontaneous piezoelectric tensor, which connects polarization P₃ and strain η₆. The temperature dependence of this component below the transition temperature (Tc) has been shown to be proportional to (Tc - T)α, with the exponent α determined to be 0.58 ± 0.05. This value is indicative of the continuous nature of the second-order phase transition.

Experimental investigations using various techniques have elucidated the mechanisms driving this transition. Heat capacity measurements reveal a λ-type anomaly at 200.50 K, which is characteristic of an order-disorder transition. The driving force for this transformation is attributed to the ordering of the ammonium (NH₄⁺) tetrahedra and the concurrent distortion of the CuCl₄·2H₂O octahedra. At room temperature, the NH₄⁺ ions are disordered, a fact supported by Raman spectroscopy studies. As the crystal is cooled below the transition temperature, these ions settle into a more ordered arrangement.

Further studies on the optical absorption edge of (NH₄)₂CuCl₄·2H₂O crystals have confirmed the ferroelastoelectric phase transition at 200.5 K. Anomalies in the temperature dependences of the Urbach rule parameters provide evidence for this transition. The nonfulfillment of the Urbach rule just below the transition temperature is explained by the scattering of light on the ferroelastoelectric domains that form in the lower symmetry phase.

Anomalous thermal, piezoelectric, dielectric, and elastic properties are observed in the vicinity of this phase transition. Notably, while the piezoelectric effect becomes prominent below Tc, changes in dielectric permittivity are negligible around the transition point. In the high-temperature phase, a high value of AC conductivity is observed, which is attributed to proton jumps between the disordered NH₄⁺ ions and the water molecules of crystallization. Studies of ultrasonic wave propagation have shown that only the longitudinal waves exhibit an abrupt change at the phase transition, from which the relaxation time of the order parameter can be determined.

Pressure-Temperature (p-T) Phase Diagrams of Related Tetrachlorocuprates

The pressure-temperature (p-T) phase diagram provides crucial insights into the stability of different phases of a material under varying thermodynamic conditions. For tetrachlorocuprate compounds, pressure can significantly influence their structural and magnetic phase transitions.

A relevant example is the rhombic antiferromagnet (C₂H₅NH₃)₂CuCl₄, a compound structurally related to this compound. Studies on this material under hydrostatic pressure up to 10 kbar have revealed significant changes in its magnetic phase diagram. The application of pressure affects the Néel temperature, as well as the critical fields for spin-flop and spin-flip transitions. A particularly interesting observation in (C₂H₅NH₃)₂CuCl₄ is the induction of a Morin-type phase transition at pressures in the range of 6-7 kbar. This demonstrates that external pressure can be a tool to induce new phases that are not accessible at ambient pressure.

The following table summarizes the key pressure-induced effects observed in (C₂H₅NH₃)₂CuCl₄, which can be considered indicative of the types of phenomena that might be expected in related tetrachlorocuprates under pressure.

| Parameter | Effect of Pressure |

|---|---|

| Néel Temperature (TN) | Dependent on pressure |

| Spin-Flop Transition Field | Dependent on pressure |

| Spin-Flip Transition Field | Dependent on pressure |

| Phase Stability | Induction of a Morin-type phase transition at 6-7 kbar |

Influence of Cation Ordering on Phase Transition Dynamics

Methylammonium Group Ordering Effects

The ordering of organic cations plays a pivotal role in the phase transitions of many hybrid organic-inorganic materials, including tetrachlorometallates. In compounds containing the methylammonium ([CH₃NH₃]⁺) cation, the orientation of this cation within the crystal lattice is often disordered at higher temperatures. As the temperature is lowered, the methylammonium cations can adopt a more ordered arrangement, which in turn drives a structural phase transition.

For instance, in the perovskite-type compound bis-propylammonium tetrachlorocuprate, the structural phase transitions are related to changes in the N-H...X hydrogen bonding schemes, tilting of the CuCl₄²⁻ tetrahedra, and the orientational states of the alkyl chains. Similarly, in tetramethylammonium (B1211777) tetrachlorometallates, phase transitions are associated with the ordering of the [N(CH₃)₄]⁺ cations.

In the case of [N(CH₃)₃H]₂ZnCl₄, a related tetrachlorometallate, the crystal structure consists of [N(CH₃)₃H]⁺ cations and [ZnCl₄]²⁻ tetrahedra linked by N-H...Cl hydrogen bonds. This compound undergoes multiple phase transitions, which are influenced by the dynamics of the methylammonium groups. The ordering and reorientation of these cations as a function of temperature are key to understanding the sequence of phase transitions observed.

The following table summarizes the phase transition temperatures observed in [N(CH₃)₃H]₂ZnCl₄, illustrating the complex phase behavior influenced by cation ordering.

| Phase | Transition Temperature (K) |

|---|---|

| V → IV | 257 |

| IV → III | 286 |

| III → II | 326 |

| II → I | 348 |

Orientational Ordering of [NH₃OH]⁺ Ions in Related Hydroxylammonium Compounds

In related systems, such as (NH₄)M(HSO₄)(SO₄)(H₂O)₂ (where M = Fe, Co, Ni), a reversible structural phase transition is observed between a disordered triclinic structure at 296 K and an ordered triclinic structure at 100 K. nih.gov At the higher temperature, the hydrogen atoms of the ammonium tetrahedron are disordered. nih.gov This disorder-to-order transition upon cooling is a common mechanism for phase transitions in such compounds. It is therefore plausible that hydroxylammonium tetrachlorometallates would exhibit similar phase transition behavior driven by the orientational ordering of the [NH₃OH]⁺ cations. The presence of the hydroxyl group could lead to more complex hydrogen bonding networks compared to the simple ammonium ion, potentially resulting in unique phase transition characteristics.

Temperature Dependence of Long-Range Order Parameters

The long-range order parameter is a critical quantity for describing the degree of order in a system below a phase transition temperature. For the order-disorder phase transition in this compound, the long-range order parameter, denoted by m, can be defined as the difference between the fractional number of NH₄⁺ ions in the two possible orientations.

A Raman scattering study of (NH₄)₂CuCl₄·2H₂O has been conducted to establish the temperature dependence of this long-range order parameter. By analyzing the variation in the intensity of specific Raman modes in the temperature range of 100-300 K, the evolution of m with temperature has been determined. The results of such studies provide a quantitative measure of how the ordering of the NH₄⁺ ions progresses as the crystal is cooled through the phase transition temperature. The quasi-one-dimensional nature of the ammonium network in this compound, in contrast to the three-dimensional network in a compound like ammonium chloride (NH₄Cl), has implications for the temperature dependence of the order parameter.

The macroscopic order parameter in the ferroelastoelectric phase is the h₃₆ component of the spontaneous piezoelectric tensor. researchgate.net The temperature dependence of this property, which is proportional to the long-range order, has been found to follow a power law of the form (Tc - T)α, where α = 0.58 ± 0.05. researchgate.net This provides an indirect measurement of the temperature evolution of the long-range order in the system.

Magnetic Properties and Spin Interactions in Ammonium Tetrachlorocuprate Ii Dihydrate

Paramagnetic Behavior of Ammonium (B1175870) Tetrachlorocuprate(II) Dihydrate

Ammonium tetrachlorocuprate(II) dihydrate, with the chemical formula (NH₄)₂CuCl₄·2H₂O, is a coordination compound that exhibits paramagnetic behavior. This property arises from the presence of the copper(II) ion, which has a d⁹ electron configuration with one unpaired electron in its d-orbital. In the solid state, the paramagnetic Cu(II) centers are separated by the ammonium cations and water molecules. nih.gov This separation is intended to minimize magnetic interactions between the copper ions. nih.gov

However, even with sterically demanding cations designed to isolate the paramagnetic centers, some degree of interaction often persists, leading to exchange broadening in techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govresearchgate.net Consequently, while the compound is fundamentally paramagnetic, its magnetic susceptibility may deviate from the ideal Curie law behavior, especially at lower temperatures where weaker interactions become more significant. acs.org The field dependence of magnetization can also show deviations from the classic paramagnetic Brillouin function, hinting at the presence of underlying magnetic interactions. acs.org

EPR spectroscopy is a key technique for characterizing the paramagnetic nature of tetrachlorocuprate(II) complexes. The principal values of the electron Zeeman tensor, g∥ and g⊥, can be determined from EPR spectra and provide insights into the coordination geometry of the [CuCl₄]²⁻ anion. researchgate.net Variations in these g-values across different tetrachlorocuprate compounds reflect the structural flexibility of the [CuCl₄]²⁻ moiety. researchgate.netresearchgate.net

| Compound | g∥ (± 0.005) | g⊥ (± 0.005) | gav (± 0.005) |

|---|---|---|---|

| (C₁₆H₃₃Me₃N)₂[CuCl₄] | 2.365 | 2.145 | 2.218 |

| (C₁₄H₂₉Me₃N)₂[CuCl₄] | 2.366 | 2.141 | 2.216 |

| (Bu₄N)₂[CuCl₄] | 2.394 | 2.081 | 2.185 |

Antiferromagnetic Coupling in Related Tetrachlorocuprate(II) Systems

While this compound is primarily considered paramagnetic, many related tetrachlorocuprate(II) compounds exhibit significant antiferromagnetic interactions. nih.gov Antiferromagnetic coupling describes the phenomenon where the magnetic moments of neighboring metal ions align in an antiparallel fashion, resulting in a tendency to cancel each other out. This behavior is common in systems where paramagnetic ions, such as Cu(II), are close enough to interact.

The nature and strength of the magnetic coupling—whether it is ferromagnetic (parallel alignment) or antiferromagnetic—is highly dependent on the specific crystal structure and the pathways available for magnetic exchange between the copper centers. nih.gov For instance, in dinuclear copper(II) complexes, antiferromagnetic coupling can be quite strong, with exchange parameters (J) ranging from -177 to -278 cm⁻¹. nih.gov

In the case of tetrachlorocuprate(II) systems, the interactions are often mediated through Cu–Cl···Cl–Cu superexchange pathways. nih.gov The efficiency of this coupling is sensitive to the distances and angles involved. For example, bis(2-amino-5-fluoropyridinium) tetrachlorocuprate(II) displays significant antiferromagnetic interactions that have been analyzed using various magnetic models. nih.gov Similarly, dinuclear copper(II) complexes bridged by ligands like pyrimidine (B1678525) also show antiferromagnetic coupling. rsc.org

The study of these related compounds provides a framework for understanding the subtle magnetic interactions that may be present in this compound, even if they are not the dominant magnetic feature. The presence of weak antiferromagnetic interactions can explain deviations from ideal paramagnetic behavior observed at low temperatures. acs.orgnih.gov

Relationship Between Crystal Structure, Dimensionality, and Magnetic Ordering

A fundamental principle in the study of magnetic materials is the strong correlation between the crystal structure, the dimensionality of the magnetic lattice, and the resulting magnetic order. aps.org In tetrachlorocuprate(II) compounds, the arrangement of the [CuCl₄]²⁻ anions and the nature of the organic cations play a crucial role in determining these properties. nih.gov

Depending on the size and shape of the cation, tetrachlorocuprate(II) salts can form structures with different dimensionalities:

Zero-Dimensional (0D): The [CuCl₄]²⁻ units are isolated from each other by the large organic cations. In these cases, the magnetic behavior is typically paramagnetic, as the distances between copper ions are too large for significant coupling. nih.gov

One-Dimensional (1D): The copper centers form chains, leading to interactions primarily along one direction. Such systems can exhibit either ferromagnetic or antiferromagnetic ordering along the chains. nih.gov

Two-Dimensional (2D): The [CuCl₄]²⁻ anions form layers, often separated by layers of organic cations. These quasi-2D systems can display complex magnetic behaviors, including long-range ferromagnetic or antiferromagnetic order within the layers. nih.govmdpi.com

Three-Dimensional (3D): The copper ions are linked in all three dimensions, forming a network that can sustain long-range magnetic ordering at a specific critical temperature. nih.gov

The choice of the organic cation can directly influence the resulting dimensionality. For instance, in a series of anisidinium tetrachlorocuprates(II), different isomers of the cation lead to structures with discrete (0D), layered (2D), and defective layered arrangements, each with distinct magnetic properties. nih.gov The layered structures tend to form quasi-2D magnets, while the structure with discrete units exhibits antiferromagnetic behavior. nih.gov This demonstrates that subtle changes in the organic component can be used to tune the dimensionality of the inorganic framework and, consequently, its magnetic properties. nih.gov

Interplay of Packing, Distance, and Relative Positions on Magnetic Coupling

The magnetic coupling between copper(II) ions in tetrachlorocuprate(II) systems is exquisitely sensitive to the precise geometric arrangement of the atoms. Key structural parameters that govern the nature and magnitude of the magnetic exchange include the distance between copper ions (Cu–Cu distance), the Cu–Cl–Cu bridging angle, and the relative positions of the [CuCl₄]²⁻ anions. acs.orgnih.gov

Cu–Cu Distance: Generally, as the distance between paramagnetic centers increases, the strength of the magnetic coupling decreases. In layered tetrachlorocuprate structures, the in-plane Cu–Cu distances are significantly smaller than the out-of-plane distances, leading to predominantly two-dimensional magnetic behavior. nih.gov Weaker in-plane interactions are often associated with longer Cu–Cu distances. acs.org

Bridging Angles: For superexchange interactions mediated by bridging ligands (like chloride ions), the bond angle is critical. In many dichloro-bridged dicopper(II) complexes, the magnetic coupling constant is strongly dependent on the Cu–(μ-Cl)–Cu angle. nih.gov The nature of the coupling can switch from ferromagnetic to antiferromagnetic as this angle changes.

Theoretical studies, such as those using Broken-Symmetry Density Functional Theory (BS-DFT), have been employed to clarify these magneto-structural correlations. nih.gov These calculations reveal that factors like the Cu–Cl–Cu–Cl dihedral angle can also have a linear relationship with the magnetic coupling constant. nih.gov Ultimately, the observed magnetic properties are a result of the complex interplay of these structural parameters.

| Structural Parameter | Influence on Magnetic Coupling |

|---|---|

| Cu-Cu Distance | Coupling strength generally decreases with increasing distance. acs.org |

| Cu-Cl-Cu Bridging Angle | Can determine whether the interaction is ferromagnetic or antiferromagnetic. nih.gov |

| Cl···Cl Contacts | Short contacts can provide pathways for superexchange. nih.gov |

| Dihedral Angle (e.g., Cu-Cl-Cu-Cl) | Can have a linear relationship with the magnetic coupling constant. nih.gov |

| Axially Coordinated Ligands | The nature of non-bridging ligands can significantly modify magnetic coupling. rsc.org |

Influence of Phase Transitions on Magnetic Properties

Structural phase transitions can have a profound impact on the magnetic properties of a material. aps.org A change in the crystal structure, even a subtle one, can alter the distances and angles between magnetic ions, leading to a modification of the magnetic exchange interactions. acs.org In some materials, a structural transition can even trigger a magnetic phase transition, switching the system from a paramagnetic state to a ferromagnetic or antiferromagnetic state.

In the context of tetrachlorocuprate(II) compounds, thermochromism—a change in color with temperature—is often associated with a structural phase transition. This transition typically involves a change in the coordination geometry of the [CuCl₄]²⁻ anion, for example, from a distorted tetrahedron towards a square planar geometry. researchgate.net Such a change in the local coordination environment of the copper(II) ion will inevitably affect the magnetic interactions.

For example, in some hybrid organic-inorganic materials, a correlation is found between the phase transition temperature and the Weiss parameter (a measure of magnetic interactions). acs.org The dehydration of a hydrated metal chloride, such as CuCl₂·2H₂O to CuCl₂, represents a significant structural and chemical change that leads to a dramatic alteration in magnetic behavior and the magnetic ground state. researchgate.net While specific studies on the influence of phase transitions on the magnetic properties of this compound are not extensively detailed in the provided context, the principles observed in related systems suggest that any structural rearrangement, such as the loss of water of hydration or reorientation of the ammonium cations, would likely modulate its magnetic behavior.

Chemical Reactivity, Coordination Chemistry, and Catalysis with Ammonium Tetrachlorocuprate Ii Dihydrate

Ammonium (B1175870) Tetrachlorocuprate(II) Dihydrate as a Precursor in Inorganic Synthesis

Ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂[CuCl₄]·2H₂O, is a versatile and readily available starting material in the field of inorganic synthesis. Its utility stems from the presence of the tetrachlorocuprate(II) anion, which can be easily modified through various chemical reactions. This compound serves as a convenient source of copper(II) ions for the preparation of a wide array of other copper-containing materials, ranging from simple salts to complex coordination polymers and advanced nanomaterials. samaterials.com

Synthesis of Other Copper-Containing Compounds

This compound is frequently employed as a precursor for the synthesis of other copper(II) compounds. The lability of the chloride ligands in the [CuCl₄]²⁻ complex allows for their facile displacement by other anions or solvent molecules, leading to the formation of different copper salts and complexes.

For instance, it can be used in the preparation of copper(II) oxide (CuO) and copper(II) hydroxide (B78521) (Cu(OH)₂). While direct synthesis routes from this compound are not extensively detailed in readily available literature, the underlying principle involves the reaction of the copper(II) source with a hydroxide base. The general reaction pathway, starting from a related copper(II) chloride source, involves the precipitation of copper(II) hydroxide upon addition of a strong base like sodium hydroxide, followed by thermal decomposition to yield copper(II) oxide. nih.govmrkremerscience.com

A generalized scheme for these transformations is as follows:

(NH₄)₂[CuCl₄]·2H₂O + 2NaOH → Cu(OH)₂(s) + 4NaCl + 2NH₃ + 4H₂O Cu(OH)₂(s) → CuO(s) + H₂O(g)

The synthesis of copper(I) oxide (Cu₂O) can also be achieved from copper(II) precursors through reduction. While specific conditions using this compound as the starting material require further investigation, the general principle involves the reduction of the Cu(II) ion to Cu(I) in the presence of a suitable reducing agent.

Preparation of Coordination Polymers, Nanoparticles, and Thin Films

The application of this compound extends to the synthesis of more complex materials such as coordination polymers, nanoparticles, and thin films. samaterials.com

Coordination Polymers: Hydrothermal and solvothermal methods are commonly employed for the synthesis of coordination polymers. researchgate.netpsu.edursc.orgnih.gov In these methods, this compound can serve as the metal node source, which coordinates with various organic bridging ligands to form extended one-, two-, or three-dimensional networks. The choice of ligand, solvent, temperature, and pH all play crucial roles in determining the final structure and properties of the coordination polymer. While specific examples starting directly from this compound are not extensively documented in the provided search results, the general applicability of copper(II) salts in such syntheses is well-established.

Nanoparticles: this compound is a suitable precursor for the synthesis of copper-containing nanoparticles, particularly copper sulfide (B99878) (CuS) nanoparticles. semanticscholar.orgresearchgate.netnih.govnih.govresearchgate.net Various synthetic strategies can be employed, including hydrothermal, solvothermal, and co-precipitation methods. For example, reacting an aqueous solution of a copper(II) salt with a sulfur source like sodium thiosulfate (B1220275) or thiourea (B124793) at elevated temperatures can yield CuS nanoparticles. researchgate.netnih.gov The morphology and size of the resulting nanoparticles can be controlled by adjusting reaction parameters such as precursor concentrations, temperature, pH, and the presence of capping agents or surfactants. researchgate.netnih.gov

| Precursor System | Synthesis Method | Nanoparticle Type | Reference |

| Copper(II) salt and Sodium Thiosulfate | Co-precipitation | Copper Sulfide (CuS) | researchgate.net |

| Copper(II) Chloride and Sodium Sulfide | Hydrothermal | Copper Sulfide (CuS) | nih.gov |

| Copper-ammonia complex and Thiourea | Micellar solution | Copper Sulfide (CuS) | researchgate.net |

Thin Films: The compound can also be utilized in the deposition of copper-containing thin films. samaterials.com While specific methodologies using this compound are not detailed in the provided results, copper salts are generally used in techniques like chemical vapor deposition (CVD), spray pyrolysis, and electrochemical deposition to create thin films for various electronic and optical applications.

Catalytic Applications of this compound